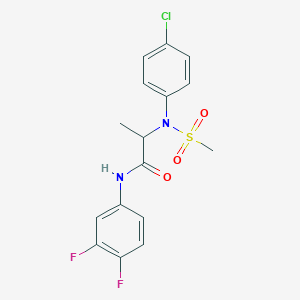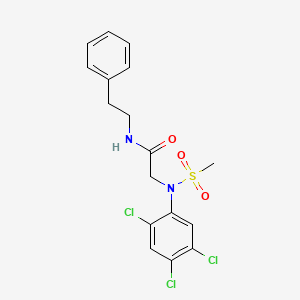![molecular formula C18H17Cl3N2O B4172045 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4172045.png)
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Vue d'ensemble
Description
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research for its potential as an anti-cancer therapeutic agent. In
Mécanisme D'action
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NEDD8-activating enzyme, which is responsible for the activation of the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the small molecule NEDD8 to target proteins. This modification regulates the activity of CRLs, which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA replication, and apoptosis. This compound inhibits the neddylation pathway, leading to the accumulation of CRLs and the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit tumor growth in various animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide is its specificity for the NEDD8-activating enzyme, which makes it a potent inhibitor of the neddylation pathway. However, this specificity also limits its potential as a broad-spectrum anti-cancer therapeutic agent. In addition, this compound has been shown to have dose-dependent toxicity, which may limit its clinical use.
Orientations Futures
For 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide research include the development of more potent and selective inhibitors of the neddylation pathway, the identification of biomarkers that predict response to this compound, and the evaluation of this compound in combination with other anti-cancer therapies. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects and toxicities.
Applications De Recherche Scientifique
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide has been extensively studied in preclinical and clinical studies as a potential anti-cancer therapeutic agent. It has been shown to inhibit the activity of the NEDD8-activating enzyme, leading to the inhibition of the neddylation pathway. This inhibition results in the accumulation of cullin-RING ubiquitin ligases (CRLs), which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA replication, and apoptosis. The accumulation of CRLs leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2,5-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-12-7-8-14(20)13(11-12)18(24)22-16-6-4-5-15(21)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHPYAEWSPWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4171972.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4171981.png)
![4-bromo-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4171990.png)

![ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-2'-oxo-5'-phenyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4171995.png)


![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-3-nitrobenzamide](/img/structure/B4172007.png)
![3-hydroxy-1-isopropyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4172012.png)
![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4172019.png)

![2-{[(1H-1,2,4-triazol-5-ylthio)acetyl]amino}benzamide](/img/structure/B4172031.png)
![N-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4172053.png)
